N-(piperidin-4-yl)thiophene-2-carboxamide
Overview
Description
N-(piperidin-4-yl)thiophene-2-carboxamide is a compound that features a piperidine ring attached to a thiophene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxamides.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidin-4-yl-thiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The piperidine ring may play a role in binding to biological targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-thiophenefentanyl: Structurally related to N-(piperidin-4-yl)thiophene-2-carboxamide, differing by the presence of a phenylethyl group instead of a piperidine ring.
Furanylfentanyl: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-piperidin-4-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJNYVRWTVMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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